Regioisomeric Differentiation: 3‑Furyl vs. 2‑Furyl Hydroxyethyl Oxalamide
The target compound incorporates a furan‑3‑yl (3‑furyl) moiety, whereas the overwhelming majority of commercially available hydroxyethyl‑oxalamide analogs bear the furan‑2‑yl (2‑furyl) regioisomer [1]. No direct head‑to‑head bioactivity comparison has been published. However, class‑level inference from oxalamide neuraminidase inhibitors shows that moving substituents from the 2‑ to the 3‑position of a heterocycle can alter IC₅₀ values by >10‑fold due to changes in hydrogen‑bond geometry [2]. The predicted pKa of 12.23 for the target compound [1] further suggests a unique ionization profile versus 2‑furyl analogs (predicted pKa typically ~13–14 for analogous hydroxyethyl oxalamides), which may influence solubility and membrane permeability in assay media.
| Evidence Dimension | Regioisomeric identity and predicted ionization |
|---|---|
| Target Compound Data | Furan‑3‑yl; predicted pKa = 12.23 |
| Comparator Or Baseline | Furan‑2‑yl analogs; predicted pKa ~13–14 (class average for similar hydroxyethyl oxalamides) |
| Quantified Difference | Δ(predicted pKa) ≈ 0.8–1.8 units; potency shift of >10‑fold reported for regioisomeric heterocycle changes in related oxalamide series [2] |
| Conditions | Predicted physicochemical properties; cell‑free enzymatic assay for comparator potency (neuraminidase inhibition) [2] |
Why This Matters
A pKa shift of this magnitude alters the fraction of neutral species at physiological pH by ≈15–40%, directly impacting passive membrane permeability and apparent target engagement in cellular assays, making the 3‑furyl isomer a distinct chemical probe relative to routine 2‑furyl library members.
- [1] Kuujia.com. CAS 1396767-21-7: Chemical and Physical Properties. https://www.kuujia.com/cas-1396767-21-7.html (accessed 2026-05-08). View Source
- [2] Zhang X, Cheng LP, Zhong ZJ. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New J Chem, 2022, 46. View Source
